- On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesZeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5,
Cas no 97-74-5 (Tetramethylthiuram monosulfide)

97-74-5 structure
Nome del prodotto:Tetramethylthiuram monosulfide
Tetramethylthiuram monosulfide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tetramethyl thiuram monosulfide
- TMTM
- tetramethylthiodicarbonic diamide
- accelerator tmtm
- thiodicarbonic diamide , tetramethyl-
- tetramethy thiuram monosulfide
- aceto tmtm
- ancazide is
- anhydridetetramethyltrithiocarbamique
- bis(dimethylthiocarbamyl) monosulfide
- carbamic acid, dimethyldithio-, anhydrosulfide
- carbamic anhydride, tetramethyltrithio-
- carbamodithioic acid, dimethyl-, anhydrosulfide
- cp2113
- cyuram ms
- dimethyl-carbamodithioicacianhydrosulfide
- dimethyldithio-carbamicacianhydrosulfide
- ekagom tm
- monosulfure de tetramethylthiurame
- Bis(dimethylthiocarbamyl) sulfide
- Bis(Dimethylthiocarbamoyl) Sulfide
- TMTM(TS)
- UNADS
- 200#Solvent naphtha
- Tetramethylthiuram monosulfide
- Monothiuram
- Mono-thiurad
- Thiuram MM
- TMTMS
- Monex
- Tetramethylthiuram sulfide
- Vulkacit Thiuram MS
- Vulkacit ms
- Tetramethylthiuramide sulfide
- Pennac MS
- Tetramethylthiurammonium sulfide
- Tetramethylthiuramonosulfide
- Vulkacit thiuram ms/C
- Tetramethylthiuram monosulphide
- Thiuram monosulfide, tetramethyl-
- Bis(dimethylthiocarbamyl) mo
- Sulfide, bis(dimethylthiocarbamoyl) (8CI)
- Sulfide, bis(dimethylthiocarbamyl) (3CI)
- Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
- Accelerator TS
- N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
- N,N,N′,N′-Tetramethylthiuram monosulfide
- Nocceler TS
- NSC 3400
- NSC 4767
- OCIDM
- Promoter TS
- Rhenocure Thiuram MS/C
- Rhenogran TMTM 80
- Sanceler TS
- Sanceler TS-G
- Soxinol TS
- Sulfide, bis[(dimethylamino)thioxomethyl]
- Super Accelerator 500
- Tetramethyldithiocarbamic acid anhydrosulfide
- TMTM 80
- TS
- TS 80
- TS 80 (vulcanizer)
-
- MDL: MFCD00014870
- Inchi: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
- Chiave InChI: REQPQFUJGGOFQL-UHFFFAOYSA-N
- Sorrisi: S=C(N(C)C)SC(N(C)C)=S
- BRN: 1775650
Proprietà calcolate
- Massa esatta: 208.01600
- Massa monoisotopica: 208.01626
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 96
- Conta Tautomer: niente
- XLogP3: 1.7
Proprietà sperimentali
- Colore/forma: Polvere o particella gialla
- Densità: 1.37
- Punto di fusione: 108.0 to 111.0 deg-C
- Punto di ebollizione: 260.9°Cat760mmHg
- Punto di infiammabilità: Fahrenheit: 312,8 ° f< br / >Celsius: 156 ° C< br / >
- Indice di rifrazione: 1.4825 (estimate)
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 95.96000
- LogP: 1.41260
- FEMA: 2440
- Solubilità: Insolubile in acqua, solubile in benzina, solubile in etanolo, benzene, acetone, cloroformio.
Tetramethylthiuram monosulfide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H317-H411
- Dichiarazione di avvertimento: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P391-P501
- Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 22-43-51/53
- Istruzioni di sicurezza: S24-S26-S37-S61
- RTECS:WQ1750000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
- PackingGroup:III
- Frasi di rischio:R22; R43; R51/53
- Classe di pericolo:9
- TSCA:Yes
- Termine di sicurezza:9
- Gruppo di imballaggio:III
Tetramethylthiuram monosulfide Dati doganali
- CODICE SA:3812100000
- Dati doganali:
Codice doganale cinese:
3812100000
Tetramethylthiuram monosulfide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T889718-1g |
Tetramethylthiuram Monosulfide |
97-74-5 | 1g |
$ 50.00 | 2022-06-02 | ||
MedChemExpress | HY-W020246-25mg |
Tetramethylthiuram monosulfide |
97-74-5 | 99.28% | 25mg |
¥500 | 2024-07-19 | |
eNovation Chemicals LLC | D628504-25g |
Bis(dimethylthiocarbamyl) sulfide |
97-74-5 | 97% | 25g |
$110 | 2024-05-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-500G |
Tetramethylthiuram monosulfide |
97-74-5 | >98.0%(GC) | 500g |
¥290.90 | 2023-08-31 | |
S e l l e c k ZHONG GUO | S2432-25mg |
Tetramethylthiuram monosulfide |
97-74-5 | 99.66% | 25mg |
¥670.96 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-25G |
Tetramethylthiuram monosulfide |
97-74-5 | >98.0%(GC) | 25g |
¥42.90 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-229438-100 g |
Tetramethylthiuram monosulfide, |
97-74-5 | 100g |
¥384.00 | 2023-07-10 | ||
abcr | AB119011-500g |
Tetramethylthiuram monosulfide, 97%; . |
97-74-5 | 97% | 500g |
€126.20 | 2024-06-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 567205-100G |
Tetramethylthiuram monosulfide |
97-74-5 | 100g |
¥689.49 | 2023-12-03 | ||
1PlusChem | 1P00H8F8-500g |
Bis(Dimethylthiocarbamoyl) Sulfide |
97-74-5 | 98% | 500g |
$36.00 | 2025-02-28 |
Tetramethylthiuram monosulfide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 16 h, rt
2.1 Solvents: Acetonitrile ; overnight, rt
2.1 Solvents: Acetonitrile ; overnight, rt
Riferimento
- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase InhibitorsJournal of Medicinal Chemistry, 2009, 52(22), 7310-7314,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C
Riferimento
- Preparation of tetraalkylthiuram monosulfide, China, , ,
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfideChina, 1984, 19(3), 335-44,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
Riferimento
- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfideEuropean Journal of Medicinal Chemistry, 2018, 143, 632-645,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetonitrile ; overnight, rt
Riferimento
- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase InhibitorsJournal of Medicinal Chemistry, 2009, 52(22), 7310-7314,
Metodo di produzione 10
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide , Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ; 0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
Riferimento
- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysisGuangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
Riferimento
- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysisGuangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium cyanide , Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C
1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C
1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
Riferimento
- Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfideHemijska Industrija, 1992, 34(1), 193-6,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
Riferimento
- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyEuropean Journal of Medicinal Chemistry, 2018, 143, 632-645,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C
Riferimento
- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphateSynlett, 2023, 34(1), 57-62,
Tetramethylthiuram monosulfide Raw materials
- Dimethyldithiocarbamic Acid Sodium Salt
- Methanethioamide,1,1'-trithiobis[N,N-dimethyl-
- Dimethylthyocarbamoyl cloride
- N,N-dimethylcarbamoyl chloride
- Busan 85
- Methanethioamide,1,1'-tetrathiobis[N,N-dimethyl-
- Carbamodithioic acid,N,N-dimethyl-
Tetramethylthiuram monosulfide Preparation Products
Tetramethylthiuram monosulfide Letteratura correlata
-
David Schmidt,Thomas Zell,Thomas Schaub,Udo Radius Dalton Trans. 2014 43 10816
-
Yang Genyuan,Xu DeXuan,Jin Ruixiang Analyst 1995 120 1657
-
3. Copper-(II) and -(I) co-ordination by hexa-amine ligands of different rigidities. A thermodynamic, structural and electrochemical investigationCarla Bazzicalupi,Andrea Bencini,Samuele Ciattini,Claudia Giorgi,Andrea Masotti,Piero Paoletti,Barbara Valtancoli,Nadav Navon,Dan Meyerstein J. Chem. Soc. Dalton Trans. 2000 2383
-
Vaneet Kumar Sharma,J. S. Aulakh,Ashok Kumar Malik J. Environ. Monit. 2003 5 717
-
M. Arda,I. I. Ozturk,C. N. Banti,N. Kourkoumelis,M. Manoli,A. J. Tasiopoulos,S. K. Hadjikakou RSC Adv. 2016 6 29026
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